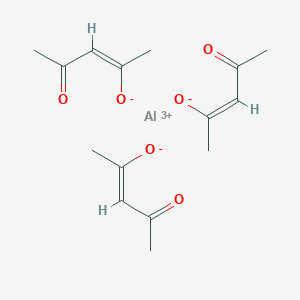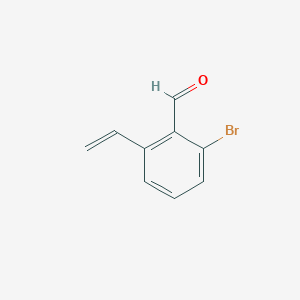
aluminum;(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum acetylacetonate is a coordination complex derived from the reaction between aluminum ions and acetylacetone. It is a white to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized by reacting aluminum chloride with acetylacetone. The reaction typically involves the following steps:
- Dissolve aluminum chloride in an organic solvent.
- Add acetylacetone to the solution.
- Adjust the pH to facilitate the formation of the complex.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, aluminum acetylacetonate can be produced by:
- Adding aluminum powder to a reactor containing water.
- Heating the mixture to around 65°C.
- Slowly adding acetylacetone while maintaining the temperature.
- Adjusting the pH with sulfuric acid and sodium hydroxide.
- Cooling the reaction mixture and isolating the product by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide.
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Ligand exchange reactions using different ligands and solvents.
Major Products:
Oxidation: Aluminum oxide.
Reduction: Aluminum metal.
Substitution: Various aluminum complexes with different ligands
Scientific Research Applications
Aluminum acetylacetonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of bio-compatible materials.
Medicine: Utilized in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of coatings, ceramics, and as a precursor for chemical vapor deposition (CVD) of aluminum oxide films .
Mechanism of Action
The mechanism of action of aluminum acetylacetonate involves the formation of a chelate ring where the acetylacetonate ligands coordinate with the aluminum ion. This coordination enhances the stability and reactivity of the compound. In catalytic applications, the aluminum center can facilitate various chemical transformations by providing a reactive site for substrate molecules .
Comparison with Similar Compounds
- Zinc acetylacetonate
- Iron acetylacetonate
- Copper acetylacetonate
- Nickel acetylacetonate
Comparison:
- Stability: Aluminum acetylacetonate is more stable compared to some other metal acetylacetonates due to the strong chelation effect.
- Reactivity: It exhibits unique reactivity patterns, particularly in oxidation and substitution reactions.
- Applications: While other metal acetylacetonates are also used in catalysis and material science, aluminum acetylacetonate is particularly favored for its role in CVD processes and the production of high-purity aluminum oxide films .
Properties
Molecular Formula |
C15H21AlO6 |
|---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
aluminum;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
KILURZWTCGSYRE-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)





![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)


![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)



![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
